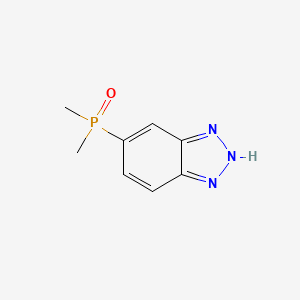

5-Dimethylphosphoryl-2H-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-dimethylphosphoryl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3OP/c1-13(2,12)6-3-4-7-8(5-6)10-11-9-7/h3-5H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASWGSPMPBJFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Dimethylphosphoryl 2h Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution Proton (¹H), Carbon-¹³ (¹³C), and Phosphorus-³¹ (³¹P) NMR Analysis for Comprehensive Structural Confirmation

To confirm the structure of 5-Dimethylphosphoryl-2H-benzotriazole, one-dimensional NMR spectra including ¹H, ¹³C, and ³¹P would be essential.

¹H NMR: This spectrum would reveal the number of distinct proton environments, their chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz). The aromatic protons on the benzotriazole (B28993) ring would appear in the typical downfield region (approx. 7.0-8.5 ppm), with their splitting patterns indicating their relative positions. The methyl protons of the dimethylphosphoryl group would likely appear as a doublet in the upfield region due to coupling with the phosphorus nucleus.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons from the methyl carbons. The carbon atoms directly bonded to the phosphorus would exhibit splitting (¹JPC, ²JPC, etc.), providing crucial connectivity information.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a vital tool. A single signal in the proton-decoupled ³¹P NMR spectrum would confirm the presence of one phosphorus environment. Its chemical shift would be characteristic of a phosphonate (B1237965) group attached to an aromatic system.

Hypothetical ¹H, ¹³C, and ³¹P NMR Data Table (Note: This data is illustrative and not based on experimental results.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.2 - 7.8 | m | - | Aromatic-H |

| ¹H | 3.85 | d | JHP = 11.0 | P-(CH₃)₂ |

| ¹³C | 145 - 110 | m | - | Aromatic-C |

| ¹³C | 53.5 | d | JCP = 6.0 | P-(CH₃)₂ |

| ³¹P | 25.0 | s | - | P=O |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Molecular Connectivity

2D NMR experiments are critical for unambiguously assigning the signals from 1D spectra and confirming the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the benzotriazole ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the attachment of the dimethylphosphoryl group to the C5 position of the benzotriazole ring by showing correlations between the methyl protons and the aromatic carbons.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the molecular formula (C₈H₁₀N₃O₂P). Analysis of the fragmentation pattern in the mass spectrum would offer further structural proof, showing characteristic losses such as the methyl groups or parts of the phosphoryl moiety.

Expected Mass Spectrometry Findings (Note: This data is illustrative and not based on experimental results.)

| Technique | Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Key Fragments (m/z) |

| ESI-HRMS | C₈H₁₁N₃O₂P⁺ | 212.0583 | Not Available | [M-CH₃]⁺, [M-P(O)(OCH₃)₂]⁺ |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For this compound, key expected absorption bands would include P=O stretching, P-C stretching, C-H stretching (aromatic and aliphatic), N-H stretching, and C=C/C=N stretching from the aromatic ring system. The NIST Chemistry WebBook provides a reference spectrum for the parent 1H-Benzotriazole, which shows characteristic absorptions that would be modified by the substituent. chemicalbook.com

Characteristic IR Absorption Bands (Note: This data is illustrative and not based on experimental results.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | P=O Stretch |

| ~1030 | Strong | P-O-C Stretch |

| ~750 | Strong | Aromatic C-H Bend |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structure Determination

If a suitable single crystal of the compound could be grown, SC-XRD would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the supramolecular structure, showing how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding or π-stacking. While crystal structures for many benzotriazole derivatives are known, specific data for this compound is not currently published. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzotriazole and its derivatives are known to be strong UV absorbers. process-insights.comscirp.org The spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. The position and intensity of these absorptions would be influenced by the electronic effects of the dimethylphosphoryl substituent. The NIST Chemistry WebBook shows the UV/Visible spectrum for the parent 1H-Benzotriazole, which has absorption maxima around 260-280 nm. nist.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

The rigorous assessment of purity and the effective separation of this compound from reaction intermediates and potential byproducts are critical for its characterization and application. While direct chromatographic studies on this compound are not extensively documented in publicly available literature, established principles and methods applied to analogous organophosphorus compounds and benzotriazole derivatives provide a strong basis for developing effective separation and purity assessment protocols. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are powerful techniques that can be adapted for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of non-volatile and thermally labile compounds, making it well-suited for a phosphorylated heterocyclic compound like this compound. The polarity introduced by the dimethylphosphoryl group will significantly influence its retention behavior.

Methodology:

Stationary Phase: Reversed-phase chromatography using a C18 or C8 column would be the initial approach. The nonpolar stationary phase will interact with the benzotriazole ring system, while the polar dimethylphosphoryl group will have a strong affinity for the mobile phase. For compounds with higher polarity, a more polar stationary phase like a phenyl-hexyl column could offer alternative selectivity.

Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. A typical mobile phase would consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration.

Detection: A Diode Array Detector (DAD) or a UV detector would be effective for detecting the benzotriazole chromophore. For more sensitive and selective detection, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. LC-MS can provide molecular weight information and fragmentation patterns, aiding in the identification of the main compound and any impurities.

Hypothetical HPLC Purity Analysis Data:

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | ~ 8.5 min |

| Purity (by area %) | > 98% |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. The suitability of GC for this compound would depend on its volatility and thermal stability. Given the presence of the polar phosphoryl group, derivatization might be necessary to increase its volatility and prevent decomposition in the hot injector port and column.

Methodology:

Derivatization: Silylation is a common derivatization technique for polar compounds containing acidic protons, though in this case, the phosphorus group might not be the primary target. However, if any reactive N-H protons are present on the benzotriazole ring, silylation could be beneficial.

Stationary Phase: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable starting point. For more polar analytes, a higher polarity column may be required.

Injection and Detection: A split/splitless injector would be used, and a flame ionization detector (FID) could provide general detection. For more definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. GC-MS allows for the comparison of the obtained mass spectrum with spectral libraries and provides structural information based on fragmentation patterns.

Hypothetical GC-MS Purity Analysis Data:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Detector | Mass Spectrometer (Scan range 50-500 m/z) |

| Retention Time | ~ 12.2 min (as derivatized or underivatized) |

| Purity (by TIC) | > 97% |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid, cost-effective, and versatile technique for the qualitative analysis of reaction progress, identification of compounds, and assessment of purity. For this compound, TLC can be used to quickly determine the presence of starting materials, byproducts, and the final product.

Methodology:

Stationary Phase: Standard silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used. The polar silica will interact strongly with the dimethylphosphoryl group.

Mobile Phase: The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or ethanol) is typically used. The ratio of these solvents would be optimized to achieve an Rf value for the target compound of around 0.3-0.5 for optimal separation.

Visualization: The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the UV-active benzotriazole ring. Additionally, staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, can be used for visualization if the compounds are not UV-active or to detect non-UV-active impurities.

Hypothetical TLC Data for Reaction Monitoring:

| Compound | Mobile Phase (DCM:MeOH, 95:5) Rf | Mobile Phase (EtOAc:Hex, 1:1) Rf |

| Starting Material (e.g., 2H-Benzotriazole) | ~ 0.6 | ~ 0.7 |

| This compound | ~ 0.4 | ~ 0.3 |

| Polar Impurity | ~ 0.1 | ~ 0.05 |

This multi-faceted chromatographic approach, employing HPLC for quantitative purity assessment, GC-MS for the analysis of volatile components and structural confirmation, and TLC for rapid qualitative checks, provides a comprehensive strategy for the separation and purity assessment of this compound.

Chemical Reactivity and Transformation Studies of 5 Dimethylphosphoryl 2h Benzotriazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzotriazole (B28993) Core

The benzotriazole core is a bicyclic aromatic heterocycle susceptible to substitution reactions. The presence of the dimethylphosphoryl group at the 5-position is expected to significantly influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution: The triazole ring is electron-withdrawing, which generally deactivates the fused benzene (B151609) ring towards electrophilic attack. Conversely, the dimethylphosphoryl group can act as either an electron-withdrawing or -donating group depending on the resonance and inductive effects. Typically, the P=O bond is strongly electron-withdrawing through induction, further deactivating the ring. However, lone pairs on the oxygen atom could potentially participate in resonance, directing electrophiles. Electrophilic substitution reactions on the parent benzotriazole are known to occur, and the substitution pattern is complex. For 5-Dimethylphosphoryl-2H-benzotriazole, electrophilic attack would likely be directed to the 4-, 6-, or 7-positions, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: Unactivated aryl halides undergo nucleophilic aromatic substitution with difficulty. However, the presence of strong electron-withdrawing groups can facilitate these reactions. Given the electron-deficient nature of the benzotriazole ring system, compounded by the dimethylphosphoryl group, nucleophilic aromatic substitution could be feasible if a suitable leaving group (e.g., a halogen) were present on the benzene ring. For instance, a hypothetical 7-halo-5-dimethylphosphoryl-2H-benzotriazole might undergo substitution by strong nucleophiles.

Chemical Transformations Involving the Dimethylphosphoryl Group

The dimethylphosphoryl moiety introduces a reactive phosphorus center and potential for coordination chemistry.

Reactions at the Phosphorus Center

The phosphorus atom in the dimethylphosphoryl group is electrophilic and can be attacked by nucleophiles. Nucleophilic substitution at a tetracoordinated phosphorus center can proceed through either a concerted or a stepwise mechanism, often involving a pentacoordinate intermediate. sapub.org For this compound, reactions with strong nucleophiles could potentially lead to the displacement of one of the methyl groups or cleavage of the P-C bond connecting the phosphoryl group to the benzotriazole ring, although the latter is generally a very strong and stable bond. The specific pathway would be influenced by the nature of the nucleophile and the reaction conditions. sapub.org

Ligand Exchange Reactions in Coordination Environments

The oxygen atom of the phosphoryl group and the nitrogen atoms of the triazole ring are potential coordination sites for metal ions. researchgate.net This allows this compound to act as a ligand in coordination complexes. In such environments, ligand exchange reactions can occur, where another coordinating species displaces the benzotriazole derivative from the metal center. nih.gov The stability of the resulting metal complex and the kinetics of ligand exchange would depend on the metal ion, the solvent, and the electronic and steric properties of the competing ligands. researchgate.net

Acid-Base Properties and Tautomeric Equilibria of the Benzotriazole Moiety

The benzotriazole moiety possesses both acidic and basic properties and can exist in different tautomeric forms.

Acid-Base Properties: The N-H proton of the triazole ring is weakly acidic. The pKa of unsubstituted benzotriazole is approximately 8.2. chemicalbook.com The electron-withdrawing dimethylphosphoryl group at the 5-position would be expected to increase the acidity (lower the pKa) of the N-H proton by stabilizing the resulting benzotriazolide anion. The nitrogen atoms of the triazole ring also have lone pairs and can act as weak bases, becoming protonated in strongly acidic media.

Tautomeric Equilibria: Unsubstituted benzotriazole exists as a mixture of two tautomers: the 1H- and 2H-forms. In the gas phase and in solution, the 1H-tautomer generally predominates. researchgate.netru.nl The position of this equilibrium is sensitive to the electronic nature of substituents on the benzene ring. For this compound, the electron-withdrawing nature of the phosphoryl group could influence the relative stability of the 1H- and 2H-tautomers. Computational studies on related substituted benzotriazoles, such as 5,7-dinitrobenzotriazole, have shown that the substitution pattern significantly affects tautomeric preference. nih.gov It is plausible that the 2H-tautomer, as named, is a significant or even the dominant form for this particular substitution pattern, although a dynamic equilibrium with the 1H-tautomer (1H-benzo[d] nih.govnih.govresearchgate.nettriazol-5-yl)dimethylphosphine oxide) is expected.

| Tautomer Name | Common Structure Name |

| 1H-Benzotriazole | 1H-benzo[d] nih.govnih.govresearchgate.nettriazole |

| 2H-Benzotriazole | 2H-benzo[d] nih.govnih.govresearchgate.nettriazole |

Mechanistic Investigations of Key Reactions

Electrophilic Substitution: The mechanism would likely follow the standard arenium ion pathway for electrophilic aromatic substitution, where the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity. The directing effects of the triazole and phosphoryl groups would determine the initial site of attack and the stability of the intermediate.

Nucleophilic Substitution at Phosphorus: As mentioned, these reactions could proceed via a concerted (SN2@P-type) mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. sapub.org The choice of mechanism would depend on factors such as the entering and leaving groups, and solvent polarity.

Tautomerization: The interconversion between the 1H- and 2H-tautomers is a proton transfer reaction. This process can be uncatalyzed (an intramolecular shift) or catalyzed by acid or base, or proceed via bimolecular hydrogen transfer in dimers. nih.gov

Further experimental and computational studies are necessary to fully elucidate the specific chemical reactivity, transformation pathways, and reaction mechanisms for this compound.

Theoretical and Computational Investigations of 5 Dimethylphosphoryl 2h Benzotriazole

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gap Determination

A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its electronic structure, particularly its Frontier Molecular Orbitals (FMOs). acs.org For 5-Dimethylphosphoryl-2H-benzotriazole, this would be achieved primarily through Density Functional Theory (DFT) calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For the 2H-benzotriazole scaffold, computational studies have shown that the electronic structure is influenced by the nature and position of substituents. researchgate.netiucr.org The introduction of a dimethylphosphoryl group at the 5-position would be expected to significantly modulate the electronic properties. DFT calculations would provide detailed visualizations of the HOMO and LUMO distributions, indicating the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Highest Occupied Molecular Orbital |

| LUMO | (Calculated Value) | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | (Calculated Value) | Energy difference between HOMO and LUMO |

Note: The values in this table are placeholders and would be determined through specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis would be performed to identify the most stable geometries of the molecule. This typically involves rotating the single bonds, particularly the C-P bond of the dimethylphosphoryl group, and calculating the potential energy surface.

Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time. researchgate.net MD simulations provide insights into the conformational flexibility and the interactions of the molecule with its environment, such as a solvent or a biological receptor. mdpi.com For instance, MD simulations have been used to investigate the interaction of benzotriazole (B28993) derivatives with metal surfaces. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: The prediction of 1H, 13C, 15N, and 31P NMR chemical shifts is a valuable application of computational chemistry. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of a synthesized compound.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. iucr.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) | (Calculated Values for each proton) |

| 13C NMR | Chemical Shift (ppm) | (Calculated Values for each carbon) |

| 31P NMR | Chemical Shift (ppm) | (Calculated Value for the phosphorus atom) |

| UV-Vis Spectroscopy | λmax (nm) | (Calculated Value) |

Note: The values in this table are placeholders and would be determined through specific computational calculations.

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the reaction intermediates. This allows for the determination of activation energies and reaction rates. For a substituted benzotriazole like this compound, computational studies could explore its reactivity in various chemical transformations, such as electrophilic substitution or cycloaddition reactions.

Analysis of Intermolecular Interactions and Crystal Packing through Computational Approaches

The way molecules interact with each other in the solid state determines the crystal structure and macroscopic properties of the material. Computational methods can be used to analyze and predict these intermolecular interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. Understanding the crystal packing is essential for fields like materials science and drug design.

Applications in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry and Metal Complexation

The phosphoryl group on the benzotriazole (B28993) ring suggests a potential for this compound to act as a ligand in coordination chemistry. The phosphorus and nitrogen atoms could serve as donor sites for metal complexation. However, no studies have been published that specifically explore this potential.

Synthesis and Structural Characterization of Metal-Phosphorylbenzotriazole Complexes

There are no available scientific reports on the synthesis and structural characterization of metal complexes specifically involving 5-Dimethylphosphoryl-2H-benzotriazole as a ligand.

Exploration of Coordination Modes and Geometries

Due to the lack of synthesized metal complexes with this ligand, there has been no exploration of its potential coordination modes or the resulting geometries of such complexes.

Investigation of Catalytic Activity of Derived Metal Complexes

The catalytic activity of metal complexes derived from this compound has not been investigated, as no such complexes have been reported in the literature.

Potential in Functional Materials Development

The benzotriazole moiety is known for its utility in functional materials, particularly in UV absorption and corrosion inhibition. However, the influence of the 5-dimethylphosphoryl substituent on these properties has not been scientifically documented.

UV Absorption and Photostability Applications, including as UV Filters

The parent benzotriazole structure is a well-known chromophore used in UV absorbers. The electronic effects of the dimethylphosphoryl group at the 5-position could theoretically influence the UV absorption spectrum and photostability of the molecule. However, no experimental or theoretical studies have been published to confirm or quantify these properties for this compound, nor has its application as a UV filter been reported.

Corrosion Inhibition Mechanisms and Surface Passivation (e.g., for Copper Alloys)

Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors, especially for copper and its alloys, through the formation of a protective surface film. The mechanism typically involves the coordination of the triazole nitrogen atoms with the metal surface. While the phosphoryl group in this compound could potentially enhance surface adhesion or alter the protective film's properties, there is no research available that investigates its corrosion inhibition mechanisms or its performance in the surface passivation of copper alloys.

Potential for Integration into Polymeric Systems for Enhanced Properties (Based on Analogous Compounds)

Benzotriazole derivatives are widely incorporated into polymeric systems to enhance their properties, most notably as UV stabilizers. gsconlinepress.com These compounds are effective at absorbing ultraviolet radiation and dissipating the energy as heat, thereby protecting the polymer from degradation. It is plausible that a phosphorylated benzotriazole could be designed for similar purposes, potentially with modified solubility or compatibility with specific polymer matrices.

Furthermore, the introduction of phosphorus-containing groups (like the dimethylphosphoryl group) into polymers is a common strategy to impart flame retardancy. Therefore, a monomer containing the this compound structure could theoretically be copolymerized with other monomers to create inherently flame-retardant and UV-stable polymers. Research on other functionalized benzotriazoles has demonstrated their successful grafting onto various polymers.

Table 1: Potential Properties Conferred to Polymers by Benzotriazole and Phosphonate (B1237965) Moieties

| Moiety | Potential Property Enhancement |

|---|---|

| Benzotriazole | UV stability, Corrosion inhibition |

| Dimethylphosphoryl | Flame retardancy, Adhesion promotion |

Application as Synthetic Reagents and Auxiliaries in Organic Synthesis (Based on Analogous Compounds)

Benzotriazole itself is a highly versatile and widely used synthetic auxiliary in organic chemistry. gsconlinepress.com Its derivatives, particularly N-substituted benzotriazoles, serve as effective reagents for a variety of transformations. For instance, N-acylbenzotriazoles are excellent acylating agents for amines, alcohols, and other nucleophiles. gsconlinepress.com

In the realm of organophosphorus chemistry, related compounds offer insights into the potential reactivity of a phosphorylated benzotriazole. For example, benzotriazol-1-yl-oxy tris(dimethylamino)phosphonium hexafluorophosphate (B91526) is a known coupling reagent in peptide synthesis. More directly related, research has been conducted on 1H-benzo[d] orgsyn.orgorganic-chemistry.orgnih.govtriazol-1-yl-1-phosphonates as stable and effective phosphonylating reagents. This suggests that "this compound," if synthesized, could potentially function as a reagent for the introduction of a dimethylphosphoryl group onto other molecules, a transformation of interest in medicinal chemistry and materials science.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acylbenzotriazoles |

| benzotriazol-1-yl-oxy tris(dimethylamino)phosphonium hexafluorophosphate |

Systematic Exploration of Derivatives, Analogues, and Structure Property Relationships Spr

Design and Synthesis of Chemically Modified 5-Dimethylphosphoryl-2H-benzotriazole Analogues

Given the absence of a documented synthesis for this compound, two primary retrosynthetic strategies are proposed, leveraging well-established methodologies in heterocyclic and organophosphorus chemistry.

Route 1: Phosphonylation of a Pre-formed Benzotriazole (B28993) Nucleus

This approach commences with a suitably functionalized benzotriazole, onto which the dimethylphosphoryl moiety is introduced. A key intermediate for this strategy is a 5-halobenzotriazole, which can be synthesized from the corresponding 4-halo-1,2-phenylenediamine through diazotization. The crucial carbon-phosphorus bond formation can then be achieved via a palladium-catalyzed cross-coupling reaction, such as the Hirao reaction. This reaction typically involves the coupling of an aryl halide with a dialkyl phosphite (B83602) in the presence of a palladium catalyst and a base.

A plausible reaction scheme is outlined below:

Diazotization of 4-bromo-1,2-phenylenediamine: This reaction, typically carried out using sodium nitrite (B80452) in an acidic medium, would yield 5-bromobenzotriazole.

Hirao Coupling: The resulting 5-bromobenzotriazole can then be subjected to a Hirao coupling with dimethyl phosphite. This would involve a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand to afford this compound.

Route 2: Construction of the Benzotriazole Ring on a Pre-phosphorylated Aromatic Precursor

An alternative strategy involves the synthesis of a substituted o-phenylenediamine (B120857) that already bears the dimethylphosphoryl group, followed by the cyclization to form the benzotriazole ring. This approach would begin with a suitably substituted nitroaniline.

A potential synthetic sequence is as follows:

Phosphonylation of a substituted nitrobenzene: For instance, 4-bromo-2-nitroaniline (B116644) could be subjected to a palladium-catalyzed phosphonylation to introduce the dimethylphosphoryl group at the 4-position, yielding (4-amino-3-nitrophenyl)dimethylphosphine oxide.

Reduction of the nitro group: The nitro group of the resulting compound would then be reduced to an amino group, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to give 1,2-diamino-4-(dimethylphosphoryl)benzene.

Diazotization and Cyclization: Finally, the resulting diamine would undergo diazotization with nitrous acid to facilitate the intramolecular cyclization, yielding the target compound, this compound.

The design of analogues would involve utilizing a variety of substituted starting materials in these synthetic routes. For example, employing different 4-substituted-1,2-phenylenediamines in Route 1 or different substituted nitroanilines in Route 2 would allow for the introduction of a wide range of functional groups on the benzotriazole ring.

Investigation of Substituent Effects on Chemical Reactivity and Spectroscopic Properties

The introduction of a dimethylphosphoryl group at the 5-position of the benzotriazole ring is expected to significantly influence its chemical reactivity and spectroscopic properties. The phosphoryl group is a strong electron-withdrawing group, which will impact the electron density distribution across the heterocyclic system.

Chemical Reactivity:

The electron-withdrawing nature of the dimethylphosphoryl group is anticipated to decrease the electron density of the benzotriazole ring system. This would render the ring less susceptible to electrophilic aromatic substitution reactions. Conversely, it may activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the phosphoryl group, should a suitable leaving group be present. The acidity of the N-H proton in the triazole ring is also expected to be influenced by the presence of this electron-withdrawing substituent.

Spectroscopic Properties:

The spectroscopic characteristics of this compound and its analogues can be predicted based on the known effects of substituents on benzotriazoles and the inherent spectral properties of arylphosphonates.

| Spectroscopic Technique | Predicted Observations for this compound |

| ¹H NMR | The protons on the benzene (B151609) ring will exhibit characteristic shifts and coupling patterns. The proton at the 4-position, being ortho to the electron-withdrawing phosphoryl group, is expected to be shifted downfield. The methyl protons on the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus. |

| ¹³C NMR | The carbon atom directly attached to the phosphorus atom (C5) will show a characteristic coupling constant (¹JC-P). The chemical shifts of the other carbon atoms in the benzene ring will also be influenced by the electron-withdrawing nature of the phosphoryl group. |

| ³¹P NMR | A single resonance is expected in the phosphonate (B1237965) region of the spectrum, providing direct evidence for the presence and chemical environment of the phosphorus atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the P=O stretching vibration (typically in the range of 1200-1300 cm⁻¹) and P-C stretching vibrations will be present. The N-H and C=N stretching vibrations of the triazole ring will also be observable. |

| UV-Vis Spectroscopy | Benzotriazole exhibits characteristic absorption bands in the UV region. process-insights.comprocess-insights.com The presence of the dimethylphosphoryl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzotriazole. shimadzu.com |

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Nucleus/Bond | Technique | **Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) ** | Key Feature |

| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Downfield shift, complex coupling patterns |

| P-CH₃ Protons | ¹H NMR | 1.5 - 2.5 | Doublet |

| C5 | ¹³C NMR | 130 - 140 | Large ¹JC-P coupling |

| Phosphorus | ³¹P NMR | 15 - 30 | Single resonance |

| P=O Stretch | IR | 1200 - 1300 | Strong absorption |

| N-H Stretch | IR | 3000 - 3200 | Broad absorption |

| π → π* Transition | UV-Vis | 280 - 300 nm | Bathochromic shift |

Establishment of Structure-Property Relationships for Targeted Applications

The unique structural features of this compound, combining a heterocyclic system known for its chelating and photo-stabilizing properties with a phosphonate group, suggest several potential applications. Establishing clear structure-property relationships (SPR) is crucial for tailoring these molecules for specific functions.

Corrosion Inhibition:

Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. nbinno.com The mechanism involves the formation of a protective film on the metal surface. Organophosphorus compounds also exhibit excellent corrosion inhibition properties due to their ability to form strong coordinate bonds with metal ions. nih.govresearchgate.net The presence of both the triazole ring and the phosphonate group in this compound is expected to create a synergistic effect, leading to enhanced corrosion inhibition. The lone pair electrons on the nitrogen atoms of the triazole ring and the oxygen atoms of the phosphoryl group can effectively chelate with metal ions, forming a stable, protective layer. nbinno.com

Structure-Property Relationship for Corrosion Inhibition:

Increased number of coordinating atoms: The presence of both nitrogen and oxygen atoms should lead to stronger adsorption on the metal surface compared to benzotriazole alone.

Electron density: Introducing electron-donating groups on the benzotriazole ring could enhance the electron density on the coordinating atoms, potentially leading to stronger chelation and improved inhibition efficiency. Conversely, additional electron-withdrawing groups might diminish this effect.

Flame Retardancy:

Phosphorus-based compounds are widely used as flame retardants. researchgate.netnih.govulster.ac.uk They can act in both the condensed phase (by promoting char formation) and the gas phase (by radical trapping). Heterocyclic compounds containing nitrogen, like triazoles, can also contribute to flame retardancy through synergistic effects with phosphorus. acs.org The incorporation of a dimethylphosphoryl group into the benzotriazole structure could impart flame retardant properties to materials in which it is incorporated.

Structure-Property Relationship for Flame Retardancy:

Phosphorus content: Higher phosphorus content generally correlates with increased flame retardancy. Therefore, analogues with multiple phosphonate groups may exhibit enhanced performance.

Thermal stability: The thermal stability of the compound itself is crucial. The benzotriazole ring is relatively stable, which is a desirable characteristic for a flame retardant.

Biological Activity:

Both benzotriazole and organophosphorus compounds are known to exhibit a wide range of biological activities. nih.govnih.govresearchgate.netijrrjournal.com Benzotriazole derivatives have been investigated as antimicrobial, antiviral, and anticancer agents. nih.govijrrjournal.com Phosphonates are often used as mimics of phosphates in biological systems and can act as enzyme inhibitors. The combination of these two pharmacophores in this compound and its analogues could lead to novel therapeutic agents.

Structure-Property Relationship for Biological Activity:

Specific interactions: The phosphonate group could be designed to interact with the active sites of specific enzymes, while the benzotriazole scaffold provides a rigid framework for orienting other functional groups for optimal binding.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Chemistry of 5-Dimethylphosphoryl-2H-benzotriazole

The introduction of a dimethylphosphoryl group at the 5-position of the 2H-benzotriazole ring system is anticipated to significantly influence the molecule's electronic properties, reactivity, and potential applications. Key projected findings include:

Synthesis: The synthesis of this compound would likely involve a multi-step process, beginning with the nitration of an appropriately substituted phenylphosphine (B1580520) oxide or a related precursor, followed by reduction of the nitro group to an amine, and subsequent diazotization and cyclization to form the benzotriazole (B28993) ring.

Structural and Spectroscopic Properties: The presence of the phosphoryl group is expected to be clearly identifiable through spectroscopic methods. 31P NMR spectroscopy would show a characteristic chemical shift for the phosphorus atom. In 1H and 13C NMR, coupling between phosphorus and adjacent protons and carbons would be observed. Infrared spectroscopy would exhibit a strong P=O stretching vibration.

Reactivity: The electron-withdrawing nature of the dimethylphosphoryl group is predicted to decrease the electron density of the benzotriazole ring system, potentially affecting its aromaticity and the nucleophilicity of the triazole nitrogens. This could influence its reactivity in electrophilic substitution reactions and its coordination behavior with metal ions.

Interactive Data Table: Projected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Projected Value/Observation |

| 31P NMR | Chemical Shift (δ) | 20-30 ppm |

| 1H NMR | P-H Coupling | Possible long-range coupling to aromatic protons |

| 13C NMR | P-C Coupling | Observable J-coupling for carbons near the phosphoryl group |

| IR Spectroscopy | P=O Stretch (ν) | ~1250 cm-1 |

| Mass Spectrometry | Molecular Ion Peak | Expected at m/z corresponding to C8H10N3O2P |

Identification of Emerging Research Avenues for Phosphoryl-Substituted Benzotriazoles

The study of phosphoryl-substituted benzotriazoles, including the 5-dimethylphosphoryl derivative, opens up several promising areas for future research:

Novel Ligand Design: The combination of the benzotriazole moiety, known for its coordinating ability, and the phosphoryl group, which can also act as a ligand, presents opportunities for the design of novel mono- and bidentate ligands for catalysis and materials science.

Flame Retardants: Organophosphorus compounds are widely used as flame retardants. The incorporation of a phosphoryl group into the thermally stable benzotriazole scaffold could lead to the development of new and effective flame-retardant materials.

Bioactive Compounds: Benzotriazole derivatives are known to exhibit a wide range of biological activities. ijcrt.orggsconlinepress.com The introduction of a phosphoryl group could modulate this activity, leading to the discovery of new therapeutic agents. Research into the biological properties of these compounds is a promising avenue. nih.gov

Broader Implications for the Fields of Organic Synthesis, Materials Science, and Coordination Chemistry

The exploration of this compound and related compounds has broader implications for several scientific disciplines:

Organic Synthesis: The development of synthetic routes to phosphoryl-substituted benzotriazoles would add new tools to the synthetic chemist's toolbox, enabling the creation of a wider range of functionalized heterocyclic compounds. N-substituted phosphorous benzotriazole derivatives have been noted for their use in peptide synthesis. researchgate.net

Materials Science: The unique combination of a thermally stable heterocycle and a polar phosphoryl group could be exploited in the design of new polymers, coordination polymers, and metal-organic frameworks (MOFs) with tailored electronic, optical, or thermal properties.

Coordination Chemistry: The potential for these compounds to act as versatile ligands could lead to the synthesis of new coordination complexes with interesting catalytic, magnetic, or luminescent properties. The study of their coordination behavior with various metal centers would be a fruitful area of investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Dimethylphosphoryl-2H-benzotriazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as starting from substituted benzamide precursors followed by cyclization and phosphorylation. For example, 2-(2,4-dimethylphenyl)-2H-benzotriazole analogs are synthesized via a three-step process involving tetrazole intermediates and optimized reflux conditions (e.g., 48 hours in dry EtN/THF with Pd catalysts) . Yield optimization requires careful control of solvent polarity, temperature (e.g., 120°C in DMF under nitrogen), and stoichiometric ratios of reagents like sodium metabisulfite .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer : Multinuclear NMR (1H, 13C, 15N) is critical for verifying regiochemistry and substituent effects. For instance, 15N-NMR distinguishes benzotriazole tautomers, while 1H-NMR identifies methyl and phosphoryl proton environments . IR spectroscopy detects functional groups like P=O (stretching ~1250 cm) and benzotriazole rings (C-N stretches ~1450 cm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization (e.g., using ethanol or aqueous ethanol) is standard for removing unreacted precursors. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) resolves regioisomers. Purity validation via TLC (toluene/ethyl acetate/water systems) and HPLC (>95% purity thresholds) is essential .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The dimethylphosphoryl group acts as an electron-withdrawing ligand, enhancing metal-binding affinity. Computational modeling (e.g., DFT) predicts charge distribution, while X-ray crystallography confirms coordination geometries. For example, ZnCl complexes of benzotriazole derivatives show altered spectral properties due to ligand-metal charge transfer .

Q. What strategies resolve contradictions in reported spectral data or bioactivity for structurally similar benzotriazole derivatives?

- Methodological Answer : Discrepancies in NMR shifts or bioassay results often arise from tautomerism or trace impurities. Reproduce experiments under standardized conditions (e.g., deuterated solvent purity, pH control). Cross-reference with databases (e.g., PubChem) and validate using orthogonal techniques like X-ray diffraction or 2D-COSY NMR .

Q. How can reaction byproducts be minimized during the phosphorylation of 2H-benzotriazole precursors?

- Methodological Answer : Byproduct formation (e.g., oxidized phosphates) is mitigated via inert atmospheres (argon) and low-temperature phosphorylation. Employing PCl as a phosphorylating agent in anhydrous THF reduces side reactions. Monitor reaction progress in real-time using inline IR spectroscopy to detect intermediate phosphite formation .

Q. What in silico tools predict the stability and bioavailability of this compound derivatives?

- Methodological Answer : Tools like SwissADME calculate topological polar surface area (TPSA) and LogP to assess membrane permeability. Molecular dynamics simulations evaluate hydrolytic stability of the phosphoryl group in physiological pH. For instance, compounds with TPSA <90 Å and GI absorption >70% are prioritized for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.